molecular formula C9H7Cl2N5S B065983 4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine CAS No. 175276-44-5

4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine

Cat. No.: B065983
CAS No.: 175276-44-5
M. Wt: 288.16 g/mol
InChI Key: OMFPHHXAIVPPOD-UHFFFAOYSA-N
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Description

4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a pyridyl group substituted with two chlorine atoms, a methylthio group, and an amine group attached to a triazine ring. It is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloropyridine, methylthiol, and cyanuric chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and pH are carefully monitored to ensure optimal reaction rates.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated processes. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyridyl or triazine rings.

    Substitution: The chlorine atoms on the pyridyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridyl ring.

Scientific Research Applications

4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine: shares similarities with other triazine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

4-(2,6-dichloropyridin-4-yl)-6-methylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5S/c1-17-9-15-7(14-8(12)16-9)4-2-5(10)13-6(11)3-4/h2-3H,1H3,(H2,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFPHHXAIVPPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381933
Record name 4-(2,6-Dichloropyridin-4-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-44-5
Record name 4-(2,6-Dichloropyridin-4-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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